3-Methyl-5-(phenylmethyl)-2-oxazolidinone
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Overview
Description
5-Benzyl-3-methyloxazolidin-2-one: is a heterocyclic organic compound with the molecular formula C11H11NO2 . It belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with glycidol under acidic conditions to form the oxazolidinone ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Polar solvents like ethanol or methanol
Industrial Production Methods
In industrial settings, the production of 5-Benzyl-3-methyloxazolidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives with potential biological activities.
Scientific Research Applications
5-Benzyl-3-methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control stereochemistry.
Biology: Investigated for its potential as an antibacterial agent due to its structural similarity to known antibiotics.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The compound may also interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar structure.
Tedizolid: Another oxazolidinone derivative with enhanced antibacterial activity.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness
5-Benzyl-3-methyloxazolidin-2-one is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical properties and biological activities. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in both research and industry.
Properties
CAS No. |
62825-79-0 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-benzyl-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-12-8-10(14-11(12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
UZJQTLVIRDTJTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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